1-Methoxy-4-phenylisoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-phenylisoquinolin-5-ol is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by the presence of a methoxy group at the first position, a phenyl group at the fourth position, and a hydroxyl group at the fifth position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-phenylisoquinolin-5-ol can be synthesized through several methods. One common approach involves the use of benzamides and propargylic chlorides. The general procedure includes:
- Preparation of propargylic chlorides by reacting 4-phenylbut-3-yn-2-ol with carbon tetrachloride and triphenylphosphine.
- Coupling of benzamides with propargylic chlorides under reflux conditions to form isoquinoline derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield, purity, and cost-effectiveness, as well as ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-phenylisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of quinones and ketones.
Reduction: Formation of dihydroisoquinolines.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in antioxidative treatments.
Mechanism of Action
The mechanism by which 1-Methoxy-4-phenylisoquinolin-5-ol exerts its effects is primarily related to its antioxidative properties. The compound can quench free radicals through proton affinity, consistent with the sequential proton loss electron transfer (SPLET) mechanism . This involves the disruption of O–H bonds, making it effective in neutralizing reactive oxygen species (ROS) and preventing oxidative stress.
Comparison with Similar Compounds
5-Hydroxy-8-methoxy-4-phenylisoquinolin-1(2H)-one: Another isoquinolone alkaloid with similar structural features and antioxidative properties.
Viridicatol: An alkaloidal quinolone with potent antioxidative potential.
Uniqueness: 1-Methoxy-4-phenylisoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
656233-86-2 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-methoxy-4-phenylisoquinolin-5-ol |
InChI |
InChI=1S/C16H13NO2/c1-19-16-12-8-5-9-14(18)15(12)13(10-17-16)11-6-3-2-4-7-11/h2-10,18H,1H3 |
InChI Key |
RNUADAUTJSLYIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.